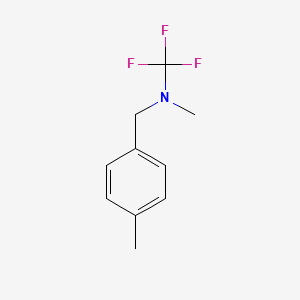![molecular formula C8H14N2 B13959724 1,3-Diazatricyclo[5.1.1.1~3,5~]decane CAS No. 294661-51-1](/img/structure/B13959724.png)
1,3-Diazatricyclo[5.1.1.1~3,5~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclooctane-1,5-dione with 1,3-diaminopropane, leading to the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1,3-Diazatricyclo[5.1.1.1~3,5~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the nitrogen atoms play a crucial role. Common reagents include halogens and alkylating agents.
科学研究应用
1,3-Diazatricyclo[5.1.1.1~3,5~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
作用机制
The mechanism of action of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of molecular pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
相似化合物的比较
1,3-Diazatricyclo[5.1.1.1~3,5~]decane can be compared with other similar compounds such as:
Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane): Known for its use in the synthesis of explosives and as a urinary antiseptic.
1,3-Diazatricyclo[3.3.1.1~3,7~]decane: Similar in structure but differs in the arrangement of the tricyclic system.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
294661-51-1 |
|---|---|
分子式 |
C8H14N2 |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1,3-diazatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C8H14N2/c1-7-2-9(3-7)6-10-4-8(1)5-10/h7-8H,1-6H2 |
InChI 键 |
WVMNSFAOWNLALQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(C2)CN3CC1C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


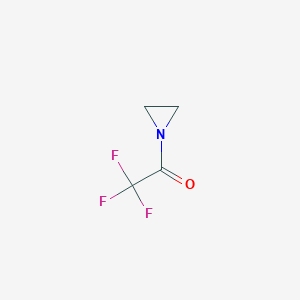
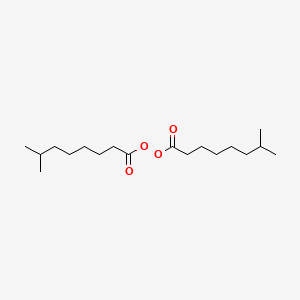
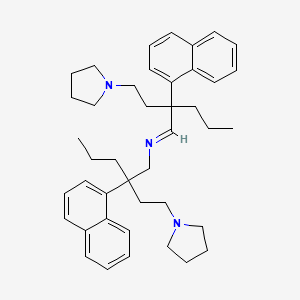
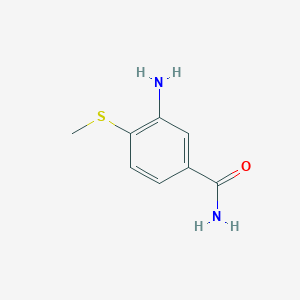
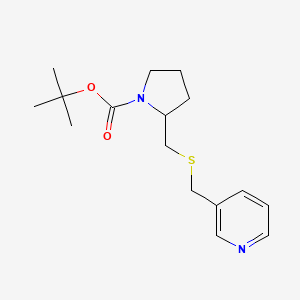
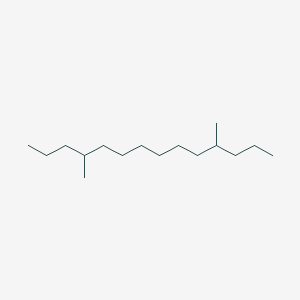
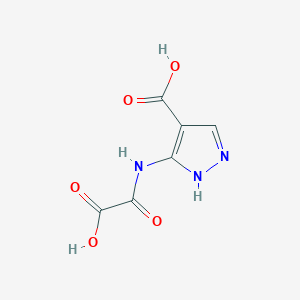
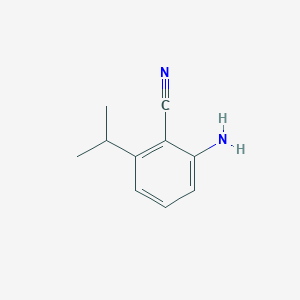
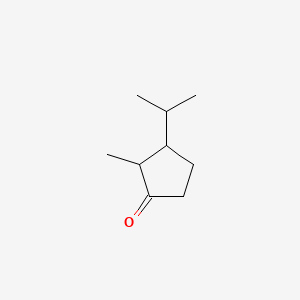
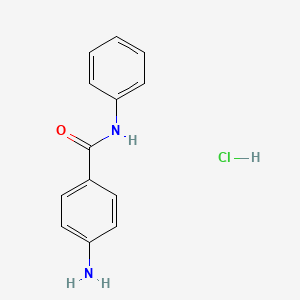
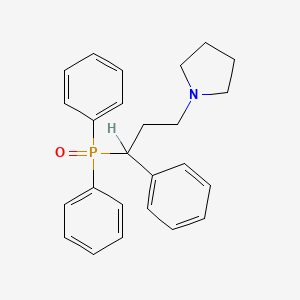

![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
